N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine
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Overview
Description
N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with a but-3-yn-1-yl group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine typically involves the reaction of 3,3-dimethylcyclopentanone with but-3-yn-1-amine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Substituted amines.
Scientific Research Applications
N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(but-3-yn-1-yl)benzamide: Shares the but-3-yn-1-yl group but differs in the core structure.
tert-Butyl 4-(but-1-en-3-yn-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a similar alkyne group but has a different functional group arrangement.
Uniqueness
N-(but-3-yn-1-yl)-3,3-dimethylcyclopentan-1-amine is unique due to its specific combination of a cyclopentane ring with a but-3-yn-1-yl group and a dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H19N |
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Molecular Weight |
165.27 g/mol |
IUPAC Name |
N-but-3-ynyl-3,3-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C11H19N/c1-4-5-8-12-10-6-7-11(2,3)9-10/h1,10,12H,5-9H2,2-3H3 |
InChI Key |
WPTRZUCLIFHICH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1)NCCC#C)C |
Origin of Product |
United States |
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